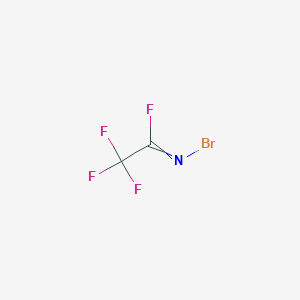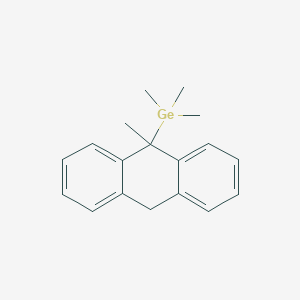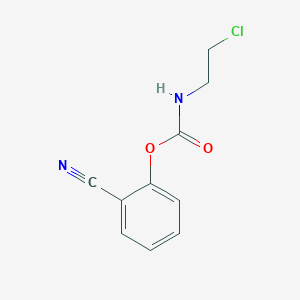
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of bromine, fluorine, and nitrogen atoms, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromo-2,2,2-trifluoroethanimidoyl fluoride typically involves the reaction of 2,2,2-trifluoroethanimidoyl fluoride with a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield trifluoroethylamines, while reactions with alcohols can produce trifluoroethyl ethers .
Wissenschaftliche Forschungsanwendungen
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride has several applications in scientific research, including:
Biology: The compound is studied for its potential use in modifying biomolecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-Bromo-2,2,2-trifluoroethanimidoyl fluoride exerts its effects involves the transfer of the bromine and trifluoromethyl groups to target molecules. This process typically occurs through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Bromo-2,2,2-trichloroethanimidoyl fluoride: Similar in structure but contains chlorine atoms instead of fluorine.
Ethyl bromodifluoroacetate: Contains bromine and fluorine atoms but differs in its ester functional group.
Uniqueness
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties compared to other similar compounds. Its ability to introduce trifluoromethyl groups into molecules makes it particularly valuable in synthetic chemistry .
Eigenschaften
CAS-Nummer |
89554-90-5 |
|---|---|
Molekularformel |
C2BrF4N |
Molekulargewicht |
193.93 g/mol |
IUPAC-Name |
N-bromo-2,2,2-trifluoroethanimidoyl fluoride |
InChI |
InChI=1S/C2BrF4N/c3-8-1(4)2(5,6)7 |
InChI-Schlüssel |
WQZMQEYUWJQLCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NBr)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)

![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)





![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)

![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
